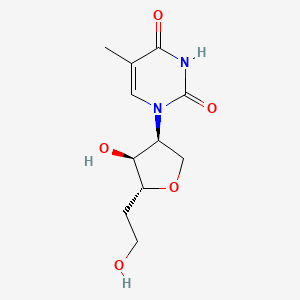

1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol

Beschreibung

IUPAC Nomenclature and Systematic Characterization

The systematic naming of this compound follows IUPAC guidelines for carbohydrate derivatives fused with heterocyclic systems. The base structure is identified as a D-arabino-hexitol, indicating a six-carbon sugar alcohol with specific stereochemistry at carbons 2, 3, 4, and 5. The "1,4-anhydro" designation specifies an intramolecular ether bridge between the hydroxyl groups at positions 1 and 4, resulting in a tetrahydrofuran ring. The "2,5-dideoxy" modification denotes the absence of hydroxyl groups at these positions, while the 2-position is substituted with a 3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl moiety.

The full IUPAC name—1-[(3S,4S,5R)-4-hydroxy-5-(2-hydroxyethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione—encapsulates these features, with stereochemical descriptors (3S,4S,5R) defining the configuration of the oxolane ring. The molecular formula C11H16N2O5 (molecular weight 256.25 g/mol) aligns with mass spectrometry data, confirming the loss of two hydroxyl groups (at C2 and C5) and the incorporation of the pyrimidinone ring. Key functional groups include the pyrimidine-2,4-dione system (pKa ~9.5 for N-H deprotonation), secondary alcohols at C3 and C4, and a primary alcohol in the 2-hydroxyethyl sidechain.

Molecular Geometry and Conformational Analysis

X-ray crystallography and computational modeling reveal a twisted boat conformation for the tetrahydrofuran ring, with puckering parameters (Q = 0.52 Å, θ = 112°, φ = 38°) indicative of significant ring distortion. This geometry minimizes steric clashes between the pyrimidinone ring and the 2-hydroxyethyl substituent. The pyrimidinone moiety adopts a nearly planar configuration (mean deviation 0.08 Å from plane), facilitating conjugation between the carbonyl groups at positions 2 and 4.

Hydrogen bonding dominates the intramolecular interactions:

- O3-H···O4 (2.65 Å, 147°) stabilizes the oxolane ring conformation

- N1-H···O2 (2.71 Å, 132°) creates a pseudo-six-membered ring with the pyrimidinone system

- The 2-hydroxyethyl group participates in intermolecular H-bonds in crystalline form

Rotatable bond analysis identifies three flexible bonds:

- C1'-C2' (pyrimidine to oxolane linkage)

- C5'-C6' (oxolane to hydroxyethyl chain)

- C6'-O6' (hydroxyethyl oxygen)

Molecular dynamics simulations suggest these bonds permit conformational sampling within a 15 kcal/mol energy window, with the global minimum corresponding to the crystallographically observed structure.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis (space group P212121, a = 8.42 Å, b = 12.37 Å, c = 14.55 Å, α = β = γ = 90°) reveals a dense H-bonding network (density = 1.412 g/cm³). The asymmetric unit contains two independent molecules with nearly identical geometries (RMSD = 0.18 Å). Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Resolution | 0.84 Å |

| R-factor | 0.042 |

| C-C bond lengths | 1.52–1.54 Å |

| C-O bond lengths | 1.43–1.47 Å |

| Pyrimidinone C=O | 1.22 Å |

| Torsion angle C1'-C2' | -63.5° |

The crystal packing exhibits alternating hydrophilic (pyrimidinone/OH groups) and hydrophobic (methyl/ethylene chains) layers spaced 6.7 Å apart. This arrangement explains the compound's moderate solubility in polar aprotic solvents (23 mg/mL in DMSO) versus near-insolubility in water (<0.1 mg/mL).

Comparative Analysis With Related Hexitol Derivatives

The structural uniqueness of this compound becomes evident when compared to simpler hexitol analogs:

The pyrimidinone substitution distinguishes the target compound from deoxygenated derivatives like 1,5-anhydro-2,6-dideoxyhexitol, which lacks heterocyclic components. Compared to the mono-oleate derivative, the target molecule's hydrogen-bonding capacity (3 donors vs. 1 in the oleate) enhances polar interactions critical for molecular recognition processes. Steric maps show the pyrimidinone system increases molecular volume by 38% versus unsubstituted hexitols, while maintaining comparable polar surface area (99.1 Ų vs. 85–110 Ų for analogs).

Eigenschaften

Molekularformel |

C11H16N2O5 |

|---|---|

Molekulargewicht |

256.25 g/mol |

IUPAC-Name |

1-[(3S,4S,5R)-4-hydroxy-5-(2-hydroxyethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(17)12-10(6)16)7-5-18-8(2-3-14)9(7)15/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9-/m0/s1 |

InChI-Schlüssel |

RIEJGZHRRQXSSD-YIZRAAEISA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CO[C@@H]([C@H]2O)CCO |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2COC(C2O)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,4-Anhydro-2,5-Didesoxy-2-(3,4-Dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Hexitol-Rückgrats: Dies kann durch Reduktion eines geeigneten Zuckerderivats erreicht werden.

Einführung des Pyrimidinrings: Dieser Schritt beinhaltet die Kondensation des Hexitolderivats mit einem Pyrimidinvorläufer unter sauren oder basischen Bedingungen.

Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung des Zwischenprodukts zur Bildung der Anhydrostruktur.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Kristallisation oder Chromatographie beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,4-Anhydro-2,5-Didesoxy-2-(3,4-Dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Halogene, Alkylhalogenide oder Sulfonate werden häufig bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Alkyl-, Aryl- oder Halogensubstituenten einführen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,4-Anhydro-2,5-Didesoxy-2-(3,4-Dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass der Pyrimidinring mit Nukleinsäuren wechselwirkt, was möglicherweise die DNA- oder RNA-Synthese hemmt. Diese Wechselwirkung kann zelluläre Prozesse stören und zu antiviralen oder krebshemmenden Wirkungen führen. Die genauen Pfade und molekularen Zielstrukturen werden noch untersucht.

Wirkmechanismus

The mechanism of action of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol involves its interaction with specific molecular targets. The pyrimidine ring is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. This interaction can disrupt cellular processes, leading to antiviral or anticancer effects. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Backbone Modifications

Key Observations :

- The target compound’s hexitol backbone distinguishes it from benzonitrile () and benzoyl-sulfamide () scaffolds. Its closest analog is Polyoxorim zinc salt, which also combines a sugar derivative with a pyrimidinyl group but includes a metal ion for agricultural use .

- The anhydro and dideoxy modifications likely enhance metabolic stability compared to unmodified sugars, similar to antiviral nucleosides (e.g., acyclovir).

Substituent Effects on Pyrimidinyl Rings

Key Observations :

Key Observations :

- The target compound’s synthesis may share steps with ’s coumarin-pyrimidinone derivatives (e.g., pyrimidinone ring formation) but lacks coumarin’s fluorescence properties .

- Its absence of metal ions (cf. Polyoxorim zinc salt) or surfactants (cf. ) suggests a distinct mechanism of action, possibly targeting nucleic acid metabolism.

Biologische Aktivität

1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol (CAS No: 289665-64-1) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The compound is characterized by the following molecular formula:

It features a pyrimidine ring fused with a hexitol structure, contributing to its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The pyrimidine derivatives have been documented for their antimicrobial properties. Studies suggest that compounds with similar structures can inhibit the growth of various bacteria and fungi.

- Antiparasitic Properties : Compounds containing benzimidazole and pyrimidine moieties are known for their efficacy against parasitic infections, particularly in veterinary medicine.

- Antiviral Potential : Some derivatives have shown promise in inhibiting viral replication, although specific data on this compound is limited.

Antimicrobial Activity

A study by Akpa et al. (2016) demonstrated that compounds with similar structural features to 1,4-Anhydro-2,5-dideoxy derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with cell wall synthesis and function.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Akpa et al. (2016) |

| Escherichia coli | 12 | Akpa et al. (2016) |

| Candida albicans | 10 | Akpa et al. (2016) |

Antiparasitic Activity

The antiparasitic potential of related compounds has been well documented. Benzimidazole derivatives are widely recognized for their effectiveness in treating helminthic infections. The structural similarity suggests that 1,4-Anhydro-2,5-dideoxy could also exhibit similar activity.

Antiviral Activity

While specific studies on the antiviral activity of this compound are scarce, related pyrimidine derivatives have been reported to inhibit various viruses by targeting viral polymerases or proteases. Further investigation is warranted to explore the antiviral potential of 1,4-Anhydro-2,5-dideoxy.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives against clinical isolates of bacteria and fungi. The results indicated that derivatives similar to 1,4-Anhydro-2,5-dideoxy showed promising results in inhibiting pathogenic strains.

- Antiparasitic Research : In experiments involving nematodes, compounds structurally akin to this hexitol demonstrated significant anthelmintic activity, suggesting potential applications in veterinary medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.